molecular formula C12H21NO3 B2530407 Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate CAS No. 2343964-00-9

Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate

Cat. No. B2530407
CAS RN: 2343964-00-9
M. Wt: 227.304
InChI Key: HYMCUSLRYVTGBT-JOYOIKCWSA-N
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Description

The compound "Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate" is a structurally complex molecule that is likely to be an intermediate or a target molecule in synthetic organic chemistry. It contains several functional groups, including a tert-butyl ester, a fused bicyclic system comprising a pyridine and a furan ring, and multiple chiral centers. This compound could be of interest in the synthesis of pharmaceuticals or as a ligand in materials science.

Synthesis Analysis

The synthesis of related pyrrolidine and pyridine derivatives has been described in the literature. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Similarly, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been developed for synthesizing 3,4-disubstituted pyridine derivatives . Moreover, an optimized large-scale synthesis of a related compound, an intermediate for nicotinic acetylcholine receptor agonists, has been described, highlighting the practicality of synthesizing complex molecules on a large scale . These methods could potentially be adapted or serve as inspiration for the synthesis of "Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, providing insights into the conformation and intermolecular interactions of the molecule . X-ray studies have also revealed the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which could be relevant to understanding the structural characteristics of the compound .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyridine and pyrrolidine derivatives has been explored in various contexts. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been used as a substrate in Diels-Alder reactions and further functional group transformations . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs demonstrates the utility of such compounds in medicinal chemistry . These studies provide a foundation for understanding the types of chemical reactions that "Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyridine and pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the solubility, melting point, and stability can be affected by the presence of tert-butyl groups and the bicyclic framework. The thermal, X-ray, and DFT analyses of related compounds provide valuable information on their stability and electronic properties . These analyses are crucial for understanding the behavior of the compound under different conditions and can guide its handling and storage.

Scientific Research Applications

Palladium-Catalyzed Three-Component Reaction

In a study by Qiu, Wang, and Zhu (2017), a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols was developed, where tert-butylamine plays a crucial role. This reaction enables the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the compound's utility in synthesizing complex heterocyclic structures Guanyinsheng Qiu, Qian Wang, Jieping Zhu, 2017.

Coupling Reactions with Arylboronic Acids

Wustrow and Wise (1991) demonstrated the compound's application in palladium-catalyzed coupling reactions with arylboronic acids, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This highlights its significance in the creation of arylated pyridine derivatives D. Wustrow, L. Wise, 1991.

Synthesis and Characterization of Schiff Base Compounds

Çolak et al. (2021) explored the synthesis and characterization of Schiff base compounds derived from starting tert-butyl 4-oxopiperidine-1-carboxylate. This study not only provides insights into the synthesis of complex molecules but also their thermal, X-ray, and DFT analyses, demonstrating the compound's versatility in organic synthesis and analytical chemistry N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021.

Chemical Transformations and Diels-Alder Reactions

Moskalenko and Boev (2014) reported on the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing its role in Diels-Alder reactions and the synthesis of bicyclic analogues. This study exemplifies the compound's application in facilitating complex cycloaddition reactions A. I. Moskalenko, V. Boev, 2014.

properties

IUPAC Name

tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)12-5-4-6-13-9(12)7-15-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCUSLRYVTGBT-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCNC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CCCN[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate

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